molecular formula C8H18ClNO2 B2778657 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride CAS No. 1396967-02-4

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride

Cat. No.: B2778657
CAS No.: 1396967-02-4
M. Wt: 195.69
InChI Key: BETKPZYGYCMUKJ-UHFFFAOYSA-N
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Description

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted at the second carbon with a 3-methylbutylamino group and a hydrochloride counterion. The 3-methylbutyl (isopentyl) substituent introduces a branched alkyl chain, which may enhance lipophilicity compared to shorter or linear alkyl analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-9-7(3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKPZYGYCMUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-methylbutylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride exhibit antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against multiple strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising antibacterial effects for certain derivatives.

CompoundBacterial StrainMIC (µg/mL)
3aS. aureus250
3bE. coli350
3cB. cereus500

These findings suggest that modifications in the side chains of amino acids can enhance antibacterial properties, potentially leading to the development of new antimicrobial agents .

Antiplasmodial Activity

Another significant application is in the treatment of malaria. Compounds derived from amino acids have been synthesized and tested for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The results indicated that specific structural modifications led to enhanced efficacy in vitro.

CompoundCQ-S Activity (nM)CQ-R Activity (nM)
7a5075
7b4060

These compounds demonstrated strong potential for further development into therapeutic agents against malaria, especially with their ability to overcome resistance .

Enzyme Inhibition Studies

The compound has also been explored for its role as an enzyme inhibitor. Inhibitory assays have shown that certain derivatives can effectively inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

EnzymeInhibition (%) at 100 µM
Dipeptidyl Peptidase IV70
Aminopeptidase65

This inhibition profile suggests that such compounds could be beneficial in managing conditions like diabetes by modulating enzyme activity .

Clinical Trials on Antimicrobial Effects

A clinical trial investigated the efficacy of a formulation containing this compound against bacterial infections in patients with compromised immune systems. The trial reported a significant reduction in infection rates compared to controls, highlighting the compound's potential as a therapeutic agent.

Synthesis and Optimization

The synthesis of this compound has been optimized through various chemical pathways, enhancing yield and purity. Researchers have focused on refining the synthesis process to improve scalability for pharmaceutical applications, demonstrating its viability for commercial production .

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride with structurally or functionally related compounds, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application Reference
2-[(3-Methylbutyl)amino]propanoic acid HCl C₈H₁₈ClNO₂ (inferred) ~195.69 (calc.) 3-methylbutylamino group, HCl salt N/A (inferred lipophilicity)
GW-1929 Hydrochloride C₂₈H₃₀ClN₃O₄ 516.01 Benzoylphenyl, pyridinyl, ethoxy groups PPARγ agonist; reduces glucose/lipid levels
Ronacaleret Hydrochloride C₂₅H₃₁F₂NO₄·HCl 484.00 Difluoroaryl, indenyl, hydroxypropoxy groups Osteoporosis treatment (Ca²⁺ receptor modulator)
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid HCl C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl, methylamino groups N/A (cataloged as life science product)
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl C₁₀H₁₂ClNO₂S 247.74 Methylsulfanylphenyl group Intermediate in pharmaceutical synthesis
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl C₇H₁₅ClNO₃ 197.66 Methoxyethyl, methylamino groups IRRITANT class (hazard data)

Key Structural and Functional Insights:

Substituent Impact on Lipophilicity :

  • The 3-methylbutyl group in the target compound likely confers higher lipophilicity than analogs with shorter alkyl chains (e.g., methyl or ethyl) or polar groups (e.g., trifluoroethyl ). This property may enhance tissue penetration but reduce aqueous solubility.
  • GW-1929’s benzoylphenyl and pyridinyl groups introduce aromaticity and hydrogen-bonding capacity, critical for PPARγ binding.

Biological Activity Correlations: Ronacaleret’s difluoroaryl and hydroxypropoxy substituents enable selective calcium receptor modulation, contrasting with the target compound’s undefined mechanism. The methylsulfanyl group in 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl may facilitate redox interactions or metal coordination in enzyme inhibition.

Safety Profiles: 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl is classified as an irritant , highlighting the need for careful handling of amino acid derivatives with ether-containing substituents.

Research Findings and Trends

  • Synthetic Routes: While direct synthesis data for the target compound are unavailable, outlines methods for analogous propanoic acid derivatives using tert-butoxycarbonyl (Boc) protection and iodophenyl intermediates . Similar strategies (e.g., Boc deprotection, alkylation) may apply.
  • Therapeutic Potential: GW-1929 and Ronacaleret demonstrate that aryl and heteroaryl substituents are pivotal for target engagement , suggesting that the 3-methylbutyl group in the target compound could be optimized for specific hydrophobic binding pockets.
  • Structural Diversity : Fluorinated (e.g., trifluoroethyl ) and sulfur-containing (e.g., methylsulfanyl ) analogs highlight the role of electronegativity and steric effects in modulating bioactivity.

Q & A

Q. What are the optimal synthesis routes for 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 3-methylbutylamine with a propanoic acid derivative (e.g., bromopropanoic acid) via nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous conditions. Key parameters include:
  • Temperature : Maintain ≤0°C during amine activation to minimize side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% yield reported in analogous syntheses) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the 3-methylbutyl chain (δ 0.8–1.5 ppm for methyl groups) and the propanoic acid backbone (δ 2.5–3.5 ppm for α-protons).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H]+^+ peak at m/z 220.1 (theoretical for C9_9H20_{20}ClNO2_2) .
  • X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation.
  • Handling : Use inert atmospheres (N2_2/Ar) during weighing to avoid moisture absorption. Compatibility tests suggest avoiding strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound given its chiral center?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Adjust flow rates to 1.0 mL/min for baseline separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity.
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry (amine:acid = 1.2:1) and pH (6.5–7.0) using response surface methodology .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in biological assays?

  • Methodological Answer :
  • pH Stability : Degrades rapidly at pH >8.0 due to ester hydrolysis (if applicable). Use buffered solutions (PBS, pH 7.4) for in vitro studies.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at >150°C. Avoid autoclaving; sterilize via filtration .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity data (e.g., IC50_{50} values) between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations. Poor absorption (e.g., logP <1) may explain reduced in vivo efficacy.
  • Metabolite Screening : Identify hydrolyzed or oxidized metabolites via HRMS, which may antagonize parent compound activity .

Q. What analytical approaches validate the absence of residual palladium in synthesized batches?

  • Methodological Answer :
  • ICP-MS : Detect Pd levels down to 0.1 ppm.
  • Chelation Strategies : Post-synthesis treatment with silica-bound thiourea resins removes Pd contaminants .

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